molecular formula C17H16O2 B12878865 1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)- CAS No. 101596-89-8

1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)-

Katalognummer: B12878865
CAS-Nummer: 101596-89-8
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: RXLGUWLUGZQJNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Mesitylisobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans It features a mesityl group (a derivative of mesitylene) attached to the isobenzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesitylisobenzofuran-1(3H)-one typically involves the following steps:

    Formation of the Isobenzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as ortho-phthalaldehyde and phenols.

    Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation or acylation reactions using mesitylene and appropriate catalysts like aluminum chloride.

Industrial Production Methods

While specific industrial production methods for 3-Mesitylisobenzofuran-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Mesitylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isobenzofuran core or the mesityl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-Mesitylisobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with unique properties.

Wirkmechanismus

The mechanism by which 3-Mesitylisobenzofuran-1(3H)-one exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isobenzofuran: The parent compound without the mesityl group.

    Benzofuran: A related compound with a fused benzene and furan ring.

    Dibenzofuran: An analog with an additional fused benzene ring.

    Indole: An analog with a nitrogen atom instead of oxygen in the furan ring.

    Benzothiophene: An analog with a sulfur atom instead of oxygen in the furan ring.

Uniqueness

3-Mesitylisobenzofuran-1(3H)-one is unique due to the presence of the mesityl group, which imparts distinct electronic and steric properties

Eigenschaften

CAS-Nummer

101596-89-8

Molekularformel

C17H16O2

Molekulargewicht

252.31 g/mol

IUPAC-Name

3-(2,4,6-trimethylphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H16O2/c1-10-8-11(2)15(12(3)9-10)16-13-6-4-5-7-14(13)17(18)19-16/h4-9,16H,1-3H3

InChI-Schlüssel

RXLGUWLUGZQJNK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3C(=O)O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.